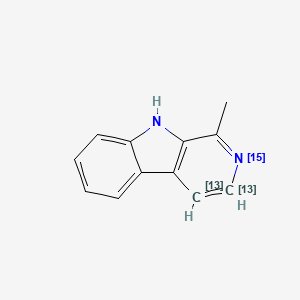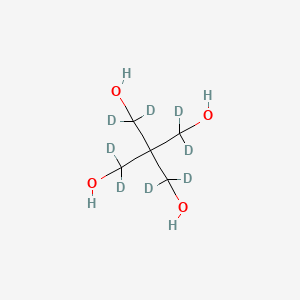
Pentaerythritol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol-d8 is an organic compound with the molecular formula C5H12O4 . It may have applications in biochemical and pharmaceutical research .
Synthesis Analysis
The synthesis of pentaerythritol esters involves thermal esterification of pentaerythritol by carboxylic acids . The reaction proceeds via a series of consecutive-parallel steps through the formation of mono-, di-, and tri-esters . The reaction rates of the consecutive replacements of the OH groups with acid groups during the formation of the monoester are the largest, and decrease for diester and triester formation .Chemical Reactions Analysis
The esterification of pentaerythritol by carboxylic acids has been studied . The reaction proceeds via a series of consecutive-parallel steps through the formation of mono-, di-, and tri-esters . The reaction rates of the consecutive replacements of the OH groups with acid groups during the formation of the monoester are the largest, and decrease for diester and triester formation .Scientific Research Applications
Synthesis of Thermoplastic Polyester-Urethane Elastomers
Pentaerythritol-d8 is used as a chain extender in the synthesis of novel thermoplastic polyester-urethane elastomers . The success of thermoplastic elastomers is owed to the wide range of thermal, mechanical, and degradation properties that enable them to be tuned to myriad applications . This is achieved through the manipulation of the chemical structure of their component parts e.g., polyol, diisocyanate, and diol chain extender .
Synthesis of Dipentaerythritol
Dipentaerythritol (DPE) has been prepared from a slurry of Pentaerythritol (PE) in sulfolane catalyzed by a low amount of sulfuric acid . DPE is an attractive raw material used for the production of polyesters, polyethers, polyurethanes, alkyd resins . DPE is also employed in a wide range synthesis of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics .
Production of Thermoplastic Polyurethanes (TPUs)
Pentaerythritol-d8 is used in the synthesis of thermoplastic polyurethanes (TPUs). TPUs are a category of segmented elastomeric polymers generally synthesized via the step-growth polymerization of telechelic polymeric diols (polyols) with diisocyanates and small diol ‘chain-extenders’ .
Production of Thermoplastic Elastomeric Materials
Characterized by their enhanced ability to recover after incurring high strains and deformation, thermoplastic elastomeric materials have been of great interest in both biomedical and wider industrial applications . Pentaerythritol-d8 plays a crucial role in the production of these materials .
5. Production of Hydrolytically Degradable Thermoplastic Polyester Urethanes (TPEUs) The incorporation of hydroxyl terminated telechelic polyesters (i.e., poly (ε-caprolactone) (PCL), poly (lactide-co-glycolide) (PLGA), poly (trimethylene carbonate) (PTMC) etc.) as the polyol, yields hydrolytically degradable thermoplastic polyester urethanes (TPEUs) . Pentaerythritol-d8 is used in the production of these TPEUs .
Production of Specialty Chemicals
Pentaerythritol-d8 is used in the synthesis of a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics .
Future Directions
Pentaerythritol is a versatile building block for the preparation of many compounds . With the addition of phosphites based on pentaerythritol, the hydrolysis rate can be enhanced, and faster biodegradation behavior of biodegradable polyesters is expected . This accelerated biodegradation is beneficial for reducing the residence time of polymers in composting facilities or during home composting and as litter or microplastic residues .
Mechanism of Action
Target of Action
Pentaerythritol-d8, a derivative of Pentaerythritol, is a complex compound with multiple potential targetsIts parent compound, pentaerythritol tetranitrate, is known to targetsoluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation .
Mode of Action
Pentaerythritol-d8’s mode of action is likely similar to that of Pentaerythritol tetranitrate. Pentaerythritol tetranitrate releases free nitric oxide (NO) after a denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing a conformational change and activating the enzyme . This activation results in increased cellular concentrations of cyclic guanosine monophosphate (cGMP), leading to vasodilation .
Biochemical Pathways
Pentaerythritol tetranitrate, a related compound, is known to affect the nitric oxide-cyclic guanosine monophosphate (no-cgmp) pathway . This pathway plays a crucial role in vasodilation, a process that widens blood vessels and improves blood flow .
Pharmacokinetics
Pentaerythritol, the parent compound, is known to be a white solid with a molecular weight of 1361464 . It is almost insoluble in water but soluble in certain solvents . These properties may influence the bioavailability of Pentaerythritol-d8.
Result of Action
Pentaerythritol tetranitrate, a related compound, is known to cause vasodilation by increasing the cellular concentrations of cgmp . This can lead to improved blood flow, which may have beneficial effects in conditions such as angina .
properties
IUPAC Name |
1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMFSXDPGVJKK-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676100 |
Source


|
| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82414-60-6 |
Source


|
| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

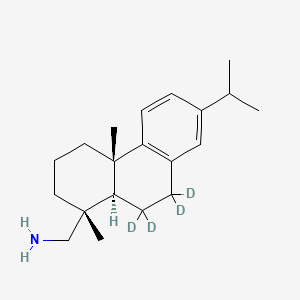
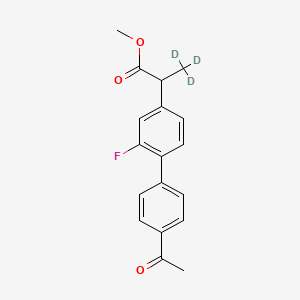
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

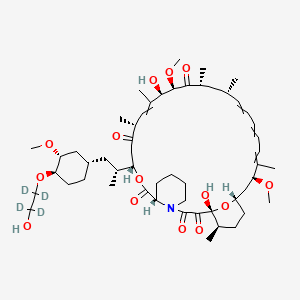
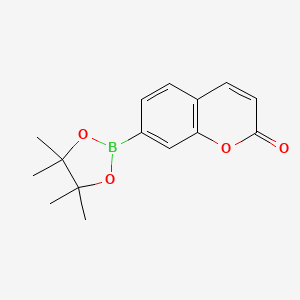
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)
